molecular formula C8H8N2O2 B6266005 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid CAS No. 1367948-67-1

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid

Cat. No.: B6266005
CAS No.: 1367948-67-1
M. Wt: 164.16 g/mol
InChI Key: DOAFBKVQCVWJOW-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is a heterocyclic compound that contains a pyrazine ring fused with a cyclopentane ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of malononitrile, hydrogen sulfide, and aldehydes, followed by cyclization and oxidation steps . The reaction conditions typically include the use of a base such as triethylamine and solvents like ethanol or water.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of esters, amides, or other functionalized derivatives.

Scientific Research Applications

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is unique due to its specific combination of a pyrazine ring fused with a cyclopentane ring and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1367948-67-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4H2,(H,11,12)

InChI Key

DOAFBKVQCVWJOW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=NC=CN=C21)C(=O)O

Purity

95

Origin of Product

United States

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